2-Fluoro-5-(thiophen-2-YL)benzoic acid chemical properties
2-Fluoro-5-(thiophen-2-YL)benzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-5-(thiophen-2-yl)benzoic Acid
Introduction
2-Fluoro-5-(thiophen-2-yl)benzoic acid (CAS No: 926205-45-0) is a bifunctional organic molecule that has garnered significant interest within the fields of medicinal chemistry and materials science.[1][] Its structure, which incorporates a fluorinated benzoic acid moiety and a thiophene ring, presents a unique combination of chemical features. The carboxylic acid group serves as a versatile handle for synthetic modification, while the thiophene ring acts as a bioisosteric replacement for a phenyl group, often improving metabolic stability and modulating biological activity. The presence of the electron-withdrawing fluorine atom further influences the molecule's electronic properties, pKa, and binding interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, tailored for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The combination of a hydrophilic carboxylic acid and a lipophilic thiophene-aryl system gives 2-Fluoro-5-(thiophen-2-yl)benzoic acid a balanced profile suitable for various applications, including its use as a scaffold in drug discovery.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₇FO₂S | PubChem[3] |
| Molecular Weight | 222.24 g/mol | PubChem[3] |
| CAS Number | 926205-45-0 | BLD Pharm[1] |
| XLogP3 | 2.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Exact Mass | 222.01507880 Da | PubChem[3] |
| Topological Polar Surface Area | 65.5 Ų | PubChem[3] |
The XLogP3 value of 2.9 indicates moderate lipophilicity, a crucial parameter for predicting membrane permeability and oral bioavailability in drug candidates. The topological polar surface area (TPSA) is also within a range commonly associated with good cell penetration.
Synthesis and Mechanistic Considerations
The most efficient and widely adopted method for constructing the core C-C bond between the benzoic acid and thiophene rings is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction is favored for its high yields, mild reaction conditions, and exceptional tolerance of various functional groups, making it ideal for complex molecule synthesis.[4]
The general strategy involves coupling a halogenated benzoic acid derivative with a thiophene boronic acid (or vice versa). A plausible and efficient route is the reaction of 5-bromo-2-fluorobenzoic acid with thiophene-2-boronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
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Reagent Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-fluorobenzoic acid (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).[6]
-
Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02-0.05 eq.).[6] The choice of catalyst and ligand can be critical for optimizing yield and minimizing side reactions.
-
Solvent Addition : Add a degassed solvent mixture, typically a combination of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or toluene/H₂O.[6] The aqueous phase is essential for dissolving the inorganic base.
-
Reaction Execution : Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
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Work-up and Purification : Upon completion, cool the mixture to room temperature and dilute with water. Acidify the aqueous phase with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, which will precipitate the product or allow for its extraction. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Final Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to yield 2-Fluoro-5-(thiophen-2-yl)benzoic acid as a solid.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura synthesis of the target compound.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for identifying the molecule and assessing its purity.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value | Rationale |
| ¹H NMR | -COOH | > 12 ppm (singlet, broad) | The acidic proton is highly deshielded and participates in hydrogen bonding, leading to a downfield shift and broadening.[7] |
| Aromatic -CH | 7.0 - 8.2 ppm (multiplets) | Protons on both the thiophene and benzene rings resonate in this region, with splitting patterns determined by H-H and H-F coupling. | |
| ¹³C NMR | -COOH | ~165 - 170 ppm | The carboxyl carbon is deshielded. Aromatic acids typically appear slightly upfield compared to aliphatic ones.[7] |
| C-F | ~160 - 165 ppm (doublet) | The carbon directly attached to fluorine shows a large one-bond C-F coupling constant (¹JCF). | |
| Aromatic -C | 110 - 145 ppm | Resonances for the remaining carbons of the aromatic systems. | |
| IR Spectroscopy | O-H stretch | 2500 - 3300 cm⁻¹ (very broad) | Characteristic of the hydrogen-bonded carboxylic acid dimer.[8] |
| C=O stretch | ~1680 - 1710 cm⁻¹ (strong) | Typical for an aromatic carboxylic acid. | |
| C-F stretch | ~1200 - 1250 cm⁻¹ (strong) | Strong absorption characteristic of the C-F bond. | |
| Mass Spec (ESI-) | [M-H]⁻ | m/z 221.0078 | Deprotonation of the carboxylic acid is the most likely ionization event in negative mode.[9] |
Reactivity and Applications in Drug Discovery
2-Fluoro-5-(thiophen-2-yl)benzoic acid is primarily utilized as a versatile building block for the synthesis of more complex molecules.[10] Its utility stems from the distinct reactivity of its functional groups and the favorable properties imparted by its structural motifs.
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Scaffold for Chemical Libraries : The carboxylic acid functionality is readily converted into amides, esters, or other derivatives. This allows for the rapid generation of a library of related compounds for screening against biological targets. Amidation, often facilitated by coupling reagents like HATU, is a common first step in elaborating the core structure.[11]
-
Bioisosterism and Fluorine Effects : The thiophene ring is a well-established bioisostere of a benzene ring, often used to improve pharmacokinetic properties or to explore new binding interactions. The fluorine atom can enhance binding affinity through hydrogen bonding or dipole interactions, and it can block sites of metabolism, thereby increasing the half-life of a potential drug.
-
Therapeutic Potential : Thiophene-containing acids have been explored as inhibitors of various enzymes. For instance, related structures have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target for anti-inflammatory and anti-cancer therapies.[12][13]
Drug Discovery Application Workflow
Caption: Role as a core scaffold in a drug discovery pipeline.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related fluorinated and aromatic benzoic acids should be used to guide its handling.[14][15][16]
-
Hazards Identification : The compound should be presumed to be harmful if swallowed.[14][17] It is expected to cause skin irritation and serious eye damage.[14] Inhalation of dust may cause respiratory tract irritation.[14]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]
-
Handling Procedures : Handle only in a well-ventilated area or, preferably, inside a certified chemical fume hood to avoid inhalation of dust.[17] Avoid all personal contact.[16] Wash hands thoroughly after handling.[14]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[15][17]
Conclusion
2-Fluoro-5-(thiophen-2-yl)benzoic acid is a valuable chemical entity characterized by its moderate lipophilicity, well-defined spectroscopic signature, and versatile reactivity. Its synthesis is reliably achieved via palladium-catalyzed cross-coupling reactions, a testament to modern synthetic organic chemistry. For researchers in drug discovery, it represents a highly attractive scaffold, combining the advantageous properties of fluorine and a thiophene bioisostere with the synthetic flexibility of a carboxylic acid. Proper handling in accordance with safety guidelines for related chemical classes is essential for its safe and effective use in the laboratory.
References
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ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]
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PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. [Link]
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